molecular formula C7H5Cl2F4N B13670524 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B13670524
M. Wt: 250.02 g/mol
InChI Key: RKKCJNGVGPAFFV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals, pharmaceuticals, and materials science. The presence of both fluorine and chlorine atoms in the molecule imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of a pyridine derivative followed by fluorination and trifluoromethylation. One common method includes the reaction of 2-methylpyridine with carbon tetrachloride in the presence of anhydrous sodium carbonate under light irradiation to introduce the chloromethyl group . Subsequent fluorination and trifluoromethylation steps are carried out using appropriate fluorinating agents and trifluoromethylating reagents .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further improves the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both fluorine and chlorine atoms, which impart distinct physicochemical properties. These properties enhance its reactivity and make it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C7H5Cl2F4N

Molecular Weight

250.02 g/mol

IUPAC Name

2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C7H4ClF4N.ClH/c8-2-6-5(9)1-4(3-13-6)7(10,11)12;/h1,3H,2H2;1H

InChI Key

RKKCJNGVGPAFFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CCl)C(F)(F)F.Cl

Origin of Product

United States

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